An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule at the Crossroads of Food Chemistry and Pharmacology
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known by its trivial name Pyrraline, is a heterocyclic aldehyde that holds a significant position in the fields of food science, biochemistry, and potentially, medicinal chemistry.[1] It is a well-recognized member of the advanced glycation end products (AGEs), which are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and amino acids, a process known as the Maillard reaction.[2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs endogenously in the human body, where the accumulation of AGEs has been linked to the pathogenesis of various chronic diseases, including diabetes and its complications, atherosclerosis, and neurodegenerative disorders.[3][4]
Beyond its role as a biomarker for the Maillard reaction, the pyrrole-2-carboxaldehyde scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[5] The inherent reactivity of the aldehyde and hydroxymethyl functional groups, coupled with the aromaticity of the pyrrole ring, makes 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde a versatile platform for chemical modifications and a potential starting point for the development of novel therapeutic agents. This guide aims to provide a comprehensive overview of the fundamental properties of this intriguing molecule, from its physicochemical characteristics and synthesis to its biological significance and potential applications in drug discovery.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for some properties of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde are not extensively reported in the literature, a combination of computed data and experimental values for the parent compound, pyrrole-2-carboxaldehyde, provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C6H7NO2 | PubChem[1] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| CAS Number | 67350-50-9 | PubChem[1] |
| Appearance | White amorphous powder | ChemicalBook |
| Melting Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 45-47 °C) | The Good Scents Company[2] |
| Boiling Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 216-218 °C) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol and water (estimated for pyrrole-2-carboxaldehyde) | The Good Scents Company[2] |
| logP (o/w) | -0.3 (Computed) | PubChem[1] |
Synthesis and Chemical Reactivity: From Maillard Reaction to Laboratory Synthesis
The formation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a hallmark of the advanced stages of the Maillard reaction.[2] In this complex cascade of reactions, 3-deoxyglucosone (3-DG), a degradation product of glucose, reacts with the ε-amino group of lysine residues in proteins to form pyrraline.[2]
From a synthetic chemistry perspective, a targeted laboratory synthesis provides a pure source of the compound for further investigation. A common strategy for the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde involves the selective reduction of the more reactive aldehyde group of a symmetrical precursor.
Synthetic Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for the synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde from 1H-pyrrole-2,5-dicarbaldehyde.
Caption: Synthetic workflow for 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde.
Experimental Protocol:
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Dissolution: Dissolve 1H-pyrrole-2,5-dicarbaldehyde in anhydrous methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution while stirring. The molar ratio of NaBH₄ to the dicarbaldehyde should be carefully controlled to favor the mono-reduction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding ice water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A spectrum available on PubChem shows the expected signals for the six carbon atoms.[1]
Mass Spectrometry (MS):
The mass spectrum of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde would show a molecular ion peak corresponding to its molecular weight (125.13 g/mol ).[1] The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) or the hydroxymethyl group (CH₂OH, 31 Da). A GC-MS spectrum is available on PubChem.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
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A strong C=O stretching vibration for the aldehyde group (around 1650-1680 cm⁻¹).
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A broad O-H stretching vibration for the hydroxyl group (around 3200-3600 cm⁻¹).
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N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹).
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C-H stretching and bending vibrations for the aromatic ring and the methylene group. The NIST WebBook provides an IR spectrum for the parent pyrrole-2-carboxaldehyde which can be used for comparison.[9]
Biological Significance and Potential Applications in Drug Discovery
The primary biological significance of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde lies in its identity as Pyrraline, an advanced glycation end product (AGE). AGEs are implicated in the pathophysiology of numerous age-related and metabolic diseases.[3] The formation of pyrraline on proteins can alter their structure and function, contributing to cellular dysfunction and tissue damage.[2] Consequently, the detection and quantification of pyrraline in biological samples and food products are of significant interest in clinical diagnostics and food safety.[3]
While the role of pyrraline as a disease marker is established, its potential as a pharmacologically active molecule is an emerging area of interest. The pyrrole-2-carboxaldehyde scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
Potential Therapeutic Avenues:
-
Inhibition of AGE Formation: Understanding the formation of pyrraline can aid in the development of inhibitors of the Maillard reaction, which could have therapeutic benefits in preventing the progression of diabetic complications and other AGE-related pathologies.[3]
-
Antioxidant and Anti-inflammatory Properties: Many pyrrole derivatives exhibit antioxidant and anti-inflammatory activities.[10] Given the role of oxidative stress and inflammation in the pathogenesis of diseases associated with AGEs, it is plausible that 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde or its derivatives may possess similar protective effects.
-
Scaffold for Drug Design: The reactive aldehyde and hydroxymethyl groups provide convenient handles for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities, potentially leading to the discovery of new drug candidates. The pyrrole core itself is a privileged scaffold in medicinal chemistry, found in several approved drugs.
Caption: Biological significance and drug development potential.
Conclusion: A Molecule with Dual Identity
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a molecule with a fascinating dual identity. On one hand, as pyrraline, it is a well-established marker of the Maillard reaction, with significant implications for food quality and human health. On the other hand, its chemical structure, featuring a reactive pyrrole-2-carboxaldehyde core, positions it as a promising starting point for synthetic transformations and the exploration of new pharmacological activities. For researchers in drug development, this compound represents an opportunity to leverage the knowledge gained from the study of AGEs to design and synthesize novel molecules with therapeutic potential. Further investigation into the specific biological activities of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde and its derivatives is warranted to fully unlock its potential in the realm of medicinal chemistry.
References
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PubChem. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Hayase, F., et al. (1996). Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes. The Journal of biological chemistry, 271(3), 1334-8. [Link]
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Li, J., et al. (2021). Highland Barley and Its By-Products Enriched with Phenolic Compounds for Inhibition of Pyrraline Formation by Scavenging α-Dicarbonyl Compounds. Foods, 10(5), 1099. [Link]
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Kaur, R., & Kumar, V. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Frontiers. Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. [Link]
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Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
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University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
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West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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